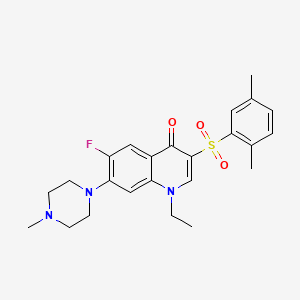

3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Description

The quinolinone core is substituted at position 1 with an ethyl group, position 3 with a 2,5-dimethylbenzenesulfonyl moiety, position 6 with a fluorine atom, and position 7 with a 4-methylpiperazine group. The fluorine atom at position 6 likely influences electronic properties and metabolic stability.

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O3S/c1-5-27-15-23(32(30,31)22-12-16(2)6-7-17(22)3)24(29)18-13-19(25)21(14-20(18)27)28-10-8-26(4)9-11-28/h6-7,12-15H,5,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCNBIHEXYCJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps. One common approach is to start with the quinoline core and introduce the various substituents through a series of reactions. Key steps may include sulfonylation, fluorination, and piperazine ring formation. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors for better control over reaction conditions and improved safety. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce new functional groups at specific positions on the quinoline ring.

Scientific Research Applications

3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects: The 2,5-dimethylbenzenesulfonyl group in the target compound introduces steric bulk and sulfonamide functionality, which could enhance binding to hydrophobic pockets or enzymes. In contrast, Compound A’s difluorocyclohexyl methanone group adds conformational rigidity and fluorinated hydrophobicity.

Halogen Effects : The target compound’s fluorine (electron-withdrawing) versus Compound A’s chlorine (electron-withdrawing but larger) could influence electronic distribution and metabolic stability.

Research Findings from Evidence

- Compound A’s synthesis and characterization (1H-NMR, EI-MS) are documented, with a molecular ion peak at m/z 393 (M+) and a base peak at m/z 217 (100% intensity) . These data highlight the reproducibility of piperazine-linked quinoline derivatives.

- The absence of comparable spectroscopic data for the target compound in the provided evidence limits direct functional comparisons. However, structural analogs like Compound A suggest that substituent choice significantly impacts physicochemical properties and bioactivity.

Biological Activity

3-(2,5-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family. Quinoline derivatives are widely recognized for their diverse biological activities, making them significant in medicinal chemistry for developing therapeutic agents. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a sulfonyl group, a fluorine atom, and a piperazine moiety, which may contribute to its biological properties. The IUPAC name highlights its complex architecture:

- IUPAC Name: 3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

- Molecular Formula: C25H29FN2O3S

- Molecular Weight: 456.6 g/mol

Biological Activity Overview

Quinoline derivatives have been extensively studied for their potential as:

- Antimicrobial agents

- Anticancer compounds

- Anti-inflammatory drugs

The specific biological targets and mechanisms of action for this compound require further experimental studies to elucidate its pharmacological profile.

The mechanism of action for 3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. For instance:

- Inhibition of Enzymatic Activity: The compound may inhibit bacterial enzymes critical for DNA replication and cell division, such as DNA gyrase and topoisomerase IV, leading to bacterial cell death.

- Modulation of Receptors: It may act on various receptors involved in inflammatory responses or cancer cell proliferation.

Case Studies

Several studies have reported on the biological activity of quinoline derivatives similar to this compound:

Antimicrobial Activity

A study demonstrated that quinoline derivatives exhibit significant antimicrobial properties against various bacterial strains. The mechanism involved disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.

Anticancer Properties

Research has indicated that certain quinoline derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. The specific compound under discussion has shown promise in preliminary assays targeting cancer cell lines.

Anti-inflammatory Effects

Quinoline derivatives have been noted for their anti-inflammatory effects in animal models by reducing cytokine production and inhibiting inflammatory pathways.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.